Ethyl 8'-apo-caroten-8'-oate

Description

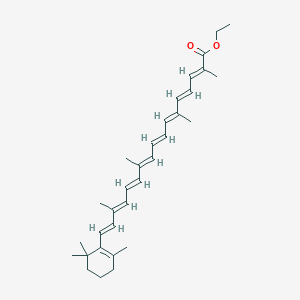

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O2/c1-9-34-31(33)29(6)20-13-19-26(3)16-11-10-15-25(2)17-12-18-27(4)22-23-30-28(5)21-14-24-32(30,7)8/h10-13,15-20,22-23H,9,14,21,24H2,1-8H3/b11-10+,17-12+,19-13+,23-22+,25-15+,26-16+,27-18+,29-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRXTOSJOKKBHO-BQTUIHPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015586 | |

| Record name | 8'-Apo-beta, psi-carotenoid acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109-11-1 | |

| Record name | Ethyl β-apo-8′-carotenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1109-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8'-Apo-beta, psi-carotenoid acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001109111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8'-Apo-beta, psi-carotenoid acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 8'-apo-β-caroten-8'-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 8'-apo-β-caroten-8'-oate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 8'-apo-β-caroten-8'-oate, a significant carotenoid derivative. The information is curated to support research, development, and quality control activities within the pharmaceutical and nutraceutical industries.

Chemical Identity and Structure

Ethyl 8'-apo-β-caroten-8'-oate, also known as C.I. Food Orange 7, is a synthetic apocarotenoid.[1] Its structure features a polyene chain with a β-ionone ring at one end and an ethyl ester group at the other. This structure is responsible for its characteristic color and its biological activity as a precursor to vitamin A.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1109-11-1[2] |

| Molecular Formula | C₃₂H₄₄O₂[2] |

| IUPAC Name | ethyl (2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate |

| Synonyms | β-Apo-8'-carotenoic acid ethyl ester, Ethyl apo-8'-carotenoate, E160f[1][3] |

Physicochemical Properties

The physicochemical properties of Ethyl 8'-apo-β-caroten-8'-oate are crucial for its formulation, stability, and bioavailability.

Table 2: Quantitative Physicochemical Data

| Property | Value |

| Molecular Weight | 460.69 g/mol [2] |

| Appearance | Red to violet-red crystals or crystalline powder.[4] |

| Melting Point | 134-136 °C[5] |

| Boiling Point | 589.5 ± 19.0 °C (Predicted)[5] |

| Solubility | Insoluble in water; very slightly soluble in ethanol; slightly soluble in vegetable oils; soluble in chloroform (B151607).[4] |

| UV-Vis Absorption Maxima (in Chloroform) | ~449 nm, ~475 nm[4] |

| Absorptivity (a) | 2550 (at 449 nm)[4] |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of Ethyl 8'-apo-β-caroten-8'-oate, adapted from established analytical procedures for carotenoids.

3.1. Determination of Melting Point (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of a solid crystalline substance.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Ensure the sample of Ethyl 8'-apo-β-caroten-8'-oate is dry and finely powdered.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Compact the sample at the bottom of the tube by gently tapping. The packed sample height should be 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 10°C/minute) until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C/minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

-

3.2. Determination of Solubility (Shake-Flask Method)

This protocol describes a common method for determining the solubility of a compound in various solvents.

-

Apparatus: Analytical balance, volumetric flasks, mechanical shaker or magnetic stirrer, centrifuge, spectrophotometer.

-

Procedure:

-

Prepare saturated solutions by adding an excess amount of Ethyl 8'-apo-β-caroten-8'-oate to a known volume of the desired solvent (e.g., water, ethanol, chloroform, vegetable oil) in a sealed flask.

-

Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated spectrophotometric assay.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorption (λmax ≈ 449 nm in chloroform) and calculate the concentration using the Beer-Lambert law and the known absorptivity.[4]

-

The solubility is then calculated from the concentration and the dilution factor.

-

3.3. Spectrophotometric Analysis

This protocol is based on the JECFA specifications for the identification and purity assessment of Ethyl 8'-apo-β-caroten-8'-oate.[4]

-

Apparatus: UV-Vis spectrophotometer, quartz cuvettes (1 cm path length), analytical balance, volumetric flasks.

-

Procedure for Identification:

-

Accurately weigh about 80 mg of the sample and dissolve it in chloroform to make a 100 mL solution.

-

Further dilute this solution with chloroform to obtain an absorbance in the range of 0.2-0.8.

-

Scan the solution from 350 nm to 600 nm.

-

Determine the absorbance at the maximum absorption wavelength (approximately 449 nm) and at 475 nm.

-

The ratio of the absorbance at 475 nm to the absorbance at 449 nm should be between 0.82 and 0.86.[4]

-

-

Procedure for Assay (Total Colouring Matters):

-

Using the accurately weighed sample solution prepared for identification, calculate the concentration of total colouring matters using the following formula: Total Colouring Matters (%) = (A * V) / (a * W * l) Where:

-

A = Absorbance at 449 nm

-

V = Volume of the solution (in mL)

-

a = Absorptivity (2550)[4]

-

W = Weight of the sample (in g)

-

l = Path length of the cuvette (in cm)

-

-

Metabolic Pathway

Ethyl 8'-apo-β-caroten-8'-oate, as a provitamin A carotenoid, undergoes metabolic conversion to retinoic acid, a crucial signaling molecule involved in various biological processes. The generalized metabolic pathway is depicted below.

References

A Technical Guide to the Natural Sources of Ethyl 8'-apo-β-caroten-8'-oate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 8'-apo-β-caroten-8'-oate, an apocarotenoid ester, is a molecule of interest for its potential applications in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of its known natural sources, primarily focusing on citrus fruits and marigold flowers. While direct quantitative data for Ethyl 8'-apo-β-caroten-8'-oate remains limited in publicly available literature, this document synthesizes the existing knowledge on the presence of its precursors and related apocarotenoids. Furthermore, it details the biosynthetic pathways leading to apocarotenoid formation and outlines the experimental protocols for their extraction and analysis, providing a foundational resource for researchers in this field.

Introduction to Ethyl 8'-apo-β-caroten-8'-oate

Ethyl 8'-apo-β-caroten-8'-oate is a derivative of β-carotene, formed through oxidative cleavage. Apocarotenoids, the class of compounds to which it belongs, are known to contribute to the color and aroma of various plants. This ethyl ester, in particular, has garnered attention for its potential biological activities, making the identification and quantification of its natural sources a critical step for further research and development.

Natural Sources and Quantitative Data

The primary documented natural sources of apocarotenoids, including the precursors to Ethyl 8'-apo-β-caroten-8'-oate, are the peels of citrus fruits and the petals of marigold flowers (Tagetes erecta). While specific quantitative data for the ethyl ester is not extensively reported, the concentrations of its direct precursor, β-apo-8'-carotenal, and other related apocarotenoids provide valuable insights into its potential abundance.

Table 1: Quantitative Data of Apocarotenoids in Citrus Peel and Marigold Flowers

| Natural Source | Plant Part | Apocarotenoid | Concentration (µg/g fresh weight, unless otherwise noted) | Reference(s) |

| Citrus Fruits | ||||

| Citrus clementina (Clemenules mandarin) | Peel | β-citraurin | Similar levels in light-grown and shaded fruits | [1] |

| Citrus sinensis (Navelina orange) | Peel | β-citraurin | Present, but levels not significantly affected by shading | [1] |

| Citrus sinensis (Navel orange) | Peel (Flavedo) | Total Carotenoids | 126.05 | [2] |

| Citrus sinensis (Navel orange) | Pulp (Endocarp) | Total Carotenoids | 13.54 | [2] |

| Various Mandarin and Orange Cultivars | Peel | β-apo-8'-carotenal | Isolated, but quantitative data varies significantly | [3] |

| Marigold | ||||

| Tagetes erecta | Petals | Total Carotenoids | 2.02 - 224.0 mg/g (in extracts) | [4] |

| Tagetes erecta | Petals | Total Carotenes | 0.73 - 68.43 mg/100g | [4] |

| Tagetes erecta | Petals | Total Xanthophylls | 29.36 - 317.09 mg/100g | [4] |

| Tagetes erecta | Petals | Lutein (B1675518) | Accounts for up to 90% of total carotenoids | [5] |

Biosynthesis of Apocarotenoids

Apocarotenoids are formed from the oxidative cleavage of C40 carotenoids, a reaction catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). The biosynthesis of Ethyl 8'-apo-β-caroten-8'-oate is believed to proceed through the cleavage of β-carotene to yield β-apo-8'-carotenal, which is then oxidized to β-apo-8'-carotenoic acid and subsequently esterified.

Experimental Protocols

The following protocols are generalized methodologies for the extraction and analysis of apocarotenoids from plant materials, based on established scientific literature.

Extraction of Apocarotenoids from Citrus Peel

This protocol is adapted from methods described for the analysis of carotenoids in citrus peel.

-

Sample Preparation: Fresh citrus peel (flavedo) is finely grated or homogenized.

-

Extraction:

-

The homogenized peel is extracted with a solvent mixture, such as hexane (B92381):acetone (B3395972):ethanol (2:1:1, v/v/v), containing an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.

-

The mixture is vigorously shaken or sonicated for a defined period (e.g., 30 minutes) in the dark and at a low temperature to minimize isomerization and oxidation.

-

The solid material is separated by centrifugation or filtration.

-

-

Saponification (Optional): To hydrolyze esterified apocarotenoids, the extract can be treated with a solution of potassium hydroxide (B78521) in methanol. This step should be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Liquid-Liquid Partitioning: The extract is washed with a saline solution to remove water-soluble impurities. The organic phase containing the apocarotenoids is collected.

-

Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate (B86663) and then concentrated under a stream of nitrogen.

-

Storage: The final extract is stored at low temperatures (-20°C or below) in the dark until analysis.

Extraction of Apocarotenoids from Marigold Petals

This protocol is based on established methods for carotenoid extraction from marigold flowers.

-

Sample Preparation: Fresh or dried marigold petals are ground into a fine powder.

-

Extraction:

-

The powdered petals are extracted with a suitable organic solvent, such as acetone or a mixture of hexane and acetone.

-

The extraction is typically carried out multiple times to ensure complete recovery of the carotenoids.

-

-

Saponification: Saponification with methanolic KOH is a common step to hydrolyze the abundant lutein esters and release free xanthophylls and apocarotenoids.

-

Purification: The extract is washed with water to remove soaps and other water-soluble components. The organic layer is then collected.

-

Drying and Concentration: The solvent is evaporated under reduced pressure or a stream of nitrogen.

-

Storage: The resulting oleoresin is stored under refrigeration in an airtight container.

HPLC-DAD Analysis of Apocarotenoids

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the separation and quantification of carotenoids and their derivatives.

-

Column: A C30 reversed-phase column is often preferred for the separation of carotenoid isomers.

-

Mobile Phase: A gradient elution system is typically employed, often consisting of a mixture of methanol, methyl tert-butyl ether (MTBE), and water.

-

Detection: The diode-array detector is set to scan a range of wavelengths (typically 250-600 nm) to capture the characteristic absorption spectra of different apocarotenoids. Quantification is usually performed at the wavelength of maximum absorption (λmax) for each compound.

-

Quantification: Calibration curves are generated using authentic standards of the apocarotenoids of interest.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of Ethyl 8'-apo-β-caroten-8'-oate from natural sources.

Conclusion

While Ethyl 8'-apo-β-caroten-8'-oate has been identified in citrus fruits and is likely present in marigold flowers, a comprehensive quantitative profile across different varieties and geographical locations is yet to be established. The information and protocols presented in this technical guide provide a solid foundation for researchers to pursue the isolation, identification, and quantification of this promising apocarotenoid. Further studies employing sensitive analytical techniques like LC-MS/MS are crucial to accurately determine its concentration in these natural matrices and to explore its full potential in various applications.

References

- 1. Light Regulation of Carotenoid Biosynthesis in the Peel of Mandarin and Sweet Orange Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel carotenoid cleavage activity involved in the biosynthesis of Citrus fruit-specific apocarotenoid pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 8'-apo-β-caroten-8'-oate (CAS Number: 1109-11-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8'-apo-β-caroten-8'-oate is a carotenoid derivative, specifically an apocarotenoid, which is formed by the oxidative cleavage of β-carotene.[1][2] It is found naturally in sources such as marigold flowers and oranges and is also used as a food additive and cosmetic colorant.[1][3] As a member of the carotenoid family, it possesses antioxidant properties and has potential biological activities that are of interest to researchers in the fields of nutrition, toxicology, and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification, biological activities, and experimental protocols related to Ethyl 8'-apo-β-caroten-8'-oate.

Chemical and Physical Properties

Ethyl 8'-apo-β-caroten-8'-oate is a red to purplish-red crystalline powder.[1] It is a reactive compound that is sensitive to oxygen and light and should be stored in an inert, light-resistant container at low temperatures (store at <-15°C or -20°C).[1][4] It is insoluble in water, very slightly soluble in ethanol, and soluble in chloroform.[1]

| Property | Value | Reference |

| CAS Number | 1109-11-1 | [4] |

| Molecular Formula | C₃₂H₄₄O₂ | [4] |

| Molecular Weight | 460.69 g/mol | [4] |

| Appearance | Red to purplish-red crystals or crystalline powder | [1] |

| Melting Point | 134-136 °C | [1] |

| Boiling Point | 589.5 ± 19.0 °C (Predicted) | [1] |

| Solubility | Insoluble in water, very slightly soluble in ethanol, soluble in chloroform | [1] |

| Storage | Store at < -15°C, protected from light and oxygen | [1][4] |

Synthesis and Purification

A common method for the synthesis of Ethyl 8'-apo-β-caroten-8'-oate involves a Wittig reaction, a widely used method in organic chemistry for the formation of carbon-carbon double bonds.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is a representative example based on established organic synthesis principles for similar carotenoid structures.

Materials:

-

β-apo-8'-carotenal

-

(Carbethoxymethylene)triphenylphosphorane (B24862) (Wittig reagent)

-

Anhydrous Toluene (B28343)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydride (NaH)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Round bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Wittig Reagent: In a flame-dried, three-necked round bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF. To this suspension, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

-

Wittig Reaction: Dissolve β-apo-8'-carotenal (1 equivalent) in anhydrous toluene and add it dropwise to the prepared Wittig reagent solution at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Collect the fractions containing the desired product and concentrate under reduced pressure to yield Ethyl 8'-apo-β-caroten-8'-oate as a red-to-purple solid.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of Ethyl 8'-apo-β-caroten-8'-oate.

Biological Activities and Mechanism of Action

Antioxidant Activity

Ethyl 8'-apo-β-caroten-8'-oate exhibits antioxidant properties, which is a characteristic feature of carotenoids due to their conjugated double bond system.[3] This structure allows them to quench singlet oxygen and scavenge free radicals.

-

Hydroperoxyl Radical Scavenging: The scavenging rate of Ethyl 8'-apo-β-caroten-8'-oate towards the hydroperoxyl radical (•OOH) has been measured to be 12.4 M⁻¹s⁻¹.[5]

Interaction with Nuclear Receptors

Apocarotenoids, the class of molecules to which Ethyl 8'-apo-β-caroten-8'-oate belongs, are known to interact with nuclear receptors, particularly the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[6] These receptors are ligand-activated transcription factors that regulate gene expression involved in various physiological processes, including cell growth, differentiation, and apoptosis.

While direct studies on Ethyl 8'-apo-β-caroten-8'-oate are limited, research on related apocarotenoids suggests that they can modulate the activity of these receptors. For instance, β-apo-13-carotenone, another β-carotene metabolite, has been shown to antagonize the activation of RXRα by 9-cis-retinoic acid.[6] It is plausible that Ethyl 8'-apo-β-caroten-8'-oate or its metabolites could also interact with these signaling pathways.

Induction of Cytochrome P450 Enzymes

Some carotenoids and their metabolites have been shown to induce the expression of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. Studies have shown that β-apo-8'-carotenal, a closely related compound, is a strong inducer of CYP1A1 and CYP1A2 in rats.[7] Ethyl β-apo-8'-carotenoate also showed similar, though less intense, effects.[7] This induction is significant as it can alter the metabolism of other drugs and environmental toxins.

Signaling Pathway Diagram: Hypothetical Interaction with RAR/RXR

The following diagram illustrates the hypothetical mechanism by which an apocarotenoid like Ethyl 8'-apo-β-caroten-8'-oate or its metabolites might modulate gene expression through the RAR/RXR signaling pathway.

Caption: Hypothetical signaling pathway of an apocarotenoid via RAR/RXR.

Metabolism

Ethyl 8'-apo-β-caroten-8'-oate is metabolized in the body. It can be hydrolyzed by enzymes such as ethoxyresorufin o-deethylase to form an epoxide.[8] Furthermore, as an ester, it is likely hydrolyzed to its corresponding carboxylic acid, β-apo-8'-carotenoic acid, which can then be further metabolized. The metabolism of apocarotenals, which are structurally similar, involves oxidation to the corresponding carboxylic acids by aldehyde dehydrogenases.[6]

Toxicology and Safety

The European Food Safety Authority (EFSA) has evaluated the safety of Ethyl 8'-apo-β-caroten-8'-oate as a feed additive.

| Parameter | Value | Reference |

| Acceptable Daily Intake (ADI) | 0.015 mg/kg body weight | [4] |

| No Observed Adverse Effect Level (NOAEL) | 3 mg/kg body weight per day | [4] |

| Genotoxicity | Devoid of genotoxic potential | [4] |

| Target Organ Toxicity | Adverse effects on the liver, spleen, and mesenteric lymph nodes in repeat-dose toxicity studies | [4] |

| Dermal/Ocular Irritation | Not an irritant to skin and eyes | [4] |

| Dermal Sensitization | Not a dermal sensitizer | [4] |

Experimental Protocols

Protocol: RAR/RXR Transactivation Assay

This assay is used to determine if a compound can activate the RAR/RXR signaling pathway.

Materials:

-

Mammalian cell line (e.g., HEK293T or CV-1)

-

Expression vectors for RAR and RXR

-

Reporter plasmid containing a luciferase gene downstream of a Retinoic Acid Response Element (RARE)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (Ethyl 8'-apo-β-caroten-8'-oate)

-

Positive control (e.g., all-trans retinoic acid)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture: Culture the cells in appropriate medium until they reach 70-80% confluency.

-

Transfection: Co-transfect the cells with the RAR and RXR expression vectors and the RARE-luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of Ethyl 8'-apo-β-caroten-8'-oate, the positive control, and a vehicle control.

-

Incubation: Incubate the cells for another 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the fold induction of luciferase activity compared to the vehicle control.

Protocol: Cytochrome P450 Induction Assay

This assay determines the potential of a compound to induce CYP enzymes.

Materials:

-

Cryopreserved human hepatocytes or a suitable cell line (e.g., HepaRG)

-

Cell culture medium and supplements

-

Test compound (Ethyl 8'-apo-β-caroten-8'-oate)

-

Positive controls (e.g., omeprazole (B731) for CYP1A2, rifampicin (B610482) for CYP3A4)

-

CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, midazolam for CYP3A4)

-

LC-MS/MS system

Procedure:

-

Cell Plating: Plate the hepatocytes in collagen-coated plates and allow them to attach and form a monolayer.

-

Treatment: Treat the cells with various concentrations of Ethyl 8'-apo-β-caroten-8'-oate, positive controls, and a vehicle control for 48-72 hours.

-

Probe Substrate Incubation: After the treatment period, wash the cells and incubate them with a cocktail of CYP-specific probe substrates.

-

Metabolite Analysis: Collect the supernatant and analyze the formation of specific metabolites using a validated LC-MS/MS method.

-

Data Analysis: Calculate the fold induction of CYP activity by comparing the metabolite formation in treated cells to that in vehicle-treated cells.

Experimental Workflow: In Vitro Biological Assays

Caption: Workflow for in vitro biological assays of Ethyl 8'-apo-β-caroten-8'-oate.

Conclusion

Ethyl 8'-apo-β-caroten-8'-oate is a biologically active apocarotenoid with demonstrated antioxidant properties and the potential to modulate important cellular pathways, including those involving nuclear receptors and drug-metabolizing enzymes. Its safety profile has been evaluated, establishing an acceptable daily intake. For researchers and drug development professionals, this compound represents an interesting molecule for further investigation, particularly in the context of its potential interactions with retinoid signaling and its effects on xenobiotic metabolism. The experimental protocols provided in this guide offer a starting point for conducting in vitro studies to further elucidate its mechanism of action and biological effects. Further research is warranted to fully understand its metabolic fate and its specific roles in cellular signaling.

References

- 1. fao.org [fao.org]

- 2. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. benchchem.com [benchchem.com]

- 5. Ethyl 8'-apo-b-caroten-8'-oate | 1109-11-1 | FE57773 [biosynth.com]

- 6. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. β-Apocarotenoids do not significantly activate retinoic acid receptors α or β - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure of Ethyl 8'-apo-β-caroten-8'-oate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8'-apo-β-caroten-8'-oate is a carotenoid derivative of significant interest due to its vibrant color and potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectral characteristics. Detailed information on its synthesis, purification, and spectroscopic analysis is presented to support research and development activities in the fields of food science, cosmetics, and pharmaceuticals.

Chemical Identity and Structure

Ethyl 8'-apo-β-caroten-8'-oate, also known as Food Orange 7 or E160f, is a C30 apocarotenoid.[1] Its structure features a long polyene chain responsible for its characteristic color, terminating in a β-ionone ring at one end and an ethyl ester group at the other.

IUPAC Name: ethyl (2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate[2]

Chemical Formula: C₃₂H₄₄O₂[3][4]

Canonical SMILES: CCOC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C)/C)/C[2]

InChI Key: GIRXTOSJOKKBHO-BQTUIHPCSA-N[2][4]

A 2D representation of the chemical structure is provided below, generated using the Simplified Molecular Input Line Entry System (SMILES).

Caption: 2D Chemical Structure of Ethyl 8'-apo-β-caroten-8'-oate.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 8'-apo-β-caroten-8'-oate is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 460.69 g/mol | [3][4] |

| Appearance | Red to purplish-red crystals or crystalline powder | [4] |

| Melting Point | 134-136 °C | [5] |

| Boiling Point | 589.5 ± 19.0 °C at 760 mmHg | [5] |

| Solubility | Insoluble in water; very slightly soluble in ethanol; slightly soluble in vegetable oils; soluble in chloroform. | [6] |

| Storage Conditions | Store at -20°C in the dark under an inert atmosphere (e.g., N₂ or Ar). | [7] |

Synthesis and Purification

The synthesis of Ethyl 8'-apo-β-caroten-8'-oate is a multi-step process that often culminates in a Wittig reaction to construct the polyene chain. A reported seven-step synthesis utilizes vitamin A and its intermediate, 4-acetoxy-2-methyl-butenal, as starting materials.[4]

General Synthetic Strategy

A plausible synthetic pathway involves the following key transformations:

-

Preparation of a C₁₀ Aldehyde: A C₅ building block, derived from 4-acetoxy-2-methyl-butenal, is converted to a phosphonate (B1237965) ester. This is then condensed with another C₅ unit, followed by hydrolysis and oxidation to yield a C₁₀ aldehyde, specifically 7-ethoxycarbonyl-3,7-dimethyl-2,4,6-heptenal.[4]

-

Preparation of a C₂₀ Phosphonium Salt: Retinol (Vitamin A) is converted to its corresponding triphenylphosphonium bromide salt.

-

Wittig Reaction: The C₁₀ aldehyde is reacted with the C₂₀ retinyl triphenylphosphonium bromide via a Wittig reaction to form the final C₃₀ carbon skeleton of Ethyl 8'-apo-β-caroten-8'-oate.[4]

The overall workflow for this synthetic approach can be visualized as follows:

Caption: General Synthetic Workflow for Ethyl 8'-apo-β-caroten-8'-oate.

Purification

Purification of the crude product is crucial to remove byproducts, such as triphenylphosphine (B44618) oxide from the Wittig reaction, and to isolate the desired all-trans isomer. Common purification techniques include:

-

Column Chromatography: Silica gel chromatography is often employed, using a solvent system such as a hexane/ethyl acetate (B1210297) gradient.

-

Recrystallization: The purified ester can be recrystallized from solvents like petroleum ether or a mixture of petroleum ether and ethyl acetate to obtain a crystalline solid.[7]

Spectroscopic Data

The extended conjugated system of Ethyl 8'-apo-β-caroten-8'-oate gives rise to characteristic spectroscopic signatures.

UV-Visible Spectroscopy

In a suitable solvent like chloroform, Ethyl 8'-apo-β-caroten-8'-oate exhibits strong absorption in the visible region.

| Parameter | Value | Reference(s) |

| λmax | 449 nm and 475 nm (in chloroform) | [6] |

| Absorptivity (a) | 2550 | [6] |

| A₄₇₅/A₄₄₉ Ratio | 0.82 - 0.86 | [6] |

The presence of multiple absorption maxima is typical for carotenoids and is due to the vibrational fine structure of the electronic transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, publicly available spectrum with full assignments for Ethyl 8'-apo-β-caroten-8'-oate is scarce, the synthesis literature indicates that the structure has been confirmed by ¹H and ¹³C NMR.[4] The ¹H NMR spectrum of carotenoids typically shows characteristic signals in the olefinic region (δ 6.0-7.0 ppm) and the aliphatic region, including signals for the methyl groups on the polyene chain and the β-ionone ring.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1715 cm⁻¹), C=C stretching of the polyene chain (around 1600-1650 cm⁻¹), and C-O stretching of the ester (around 1250-1000 cm⁻¹).

Applications and Significance

Ethyl 8'-apo-β-caroten-8'-oate is utilized in various industries:

-

Food and Feed Industry: It is used as a colorant in a range of products.[4]

-

Cosmetics: Its vibrant color makes it a suitable ingredient in cosmetic formulations.[7]

-

Research: As a well-defined apocarotenoid, it serves as a standard for analytical method development and as a substrate or reference compound in studies of carotenoid metabolism and biological activity.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of Ethyl 8'-apo-β-caroten-8'-oate. The information compiled herein is intended to be a valuable resource for researchers and professionals working with this and related carotenoid compounds. Further research to fully elucidate its biological activities and to develop more efficient and sustainable synthetic routes is encouraged.

References

- 1. Frontiers | Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of apo-13- and apo-15-lycopenoids, cleavage products of lycopene that are retinoic acid antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 8'-apo-b-caroten-8'-oate | CAS#:1109-11-1 | Chemsrc [chemsrc.com]

- 6. The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 8'-apo-b-caroten-8'-oate | 1109-11-1 | FE57773 [biosynth.com]

Spectroscopic and Metabolic Profile of Ethyl 8'-apo-β-caroten-8'-oate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 8'-apo-β-caroten-8'-oate, a significant carotenoid derivative. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data, experimental methodologies, and an illustrative metabolic pathway. The physical and chemical properties of Ethyl 8'-apo-β-caroten-8'-oate are summarized in Table 1.

Table 1: Physical and Chemical Properties of Ethyl 8'-apo-β-caroten-8'-oate

| Property | Value | Reference |

| CAS Number | 1109-11-1 | [1][2] |

| Molecular Formula | C₃₂H₄₄O₂ | [1][2] |

| Molecular Weight | 460.69 g/mol | [1] |

| Exact Mass | 460.334137 | [2] |

| Melting Point | 134-136 °C | [2] |

| Boiling Point | 589.5 °C | [2] |

| Appearance | Red to violet-red crystals or crystalline powder | [3] |

Spectroscopic Data

The following sections detail the ultraviolet-visible, infrared, nuclear magnetic resonance, and mass spectrometry data for Ethyl 8'-apo-β-caroten-8'-oate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended polyene system in Ethyl 8'-apo-β-caroten-8'-oate is responsible for its characteristic strong absorption in the visible region of the electromagnetic spectrum.

Table 2: UV-Vis Spectroscopic Data for Ethyl 8'-apo-β-caroten-8'-oate in Chloroform

| Parameter | Value | Reference |

| λmax 1 | ~449 nm | [3] |

| λmax 2 | ~455 nm | [3] |

| λmax 3 | 475 nm | [3] |

| Absorbance Ratio (A₄₇₅/A₄₄₉) | 0.82 - 0.86 | [3] |

A solution of Ethyl 8'-apo-β-caroten-8'-oate is prepared in a suitable solvent, such as chloroform.[3] The concentration of the solution should be adjusted to yield an absorbance within the linear range of the spectrophotometer, typically between 0.2 and 0.8 arbitrary units. The spectrum is recorded against a solvent blank over a wavelength range of approximately 350 to 600 nm. The wavelengths of maximum absorbance (λmax) are then determined from the resulting spectrum. For quantitative analysis, a standard curve can be generated using solutions of known concentrations.

Infrared (IR) Spectroscopy

Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data for Ethyl 8'-apo-β-caroten-8'-oate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1730-1715 | C=O stretch | α,β-Unsaturated Ester |

| ~1650-1550 | C=C stretch | Polyene chain |

| ~1450-1370 | C-H bend | Aliphatic (CH₂, CH₃) |

| 1300-1000 | C-O stretch | Ester |

FTIR spectra can be obtained using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background spectrum is collected prior to the sample measurement. The resulting spectrum should be baseline corrected and the peaks corresponding to the different vibrational modes identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for Ethyl 8'-apo-β-caroten-8'-oate are not widely published. However, the expected chemical shifts can be predicted based on the analysis of its chemical structure and comparison with related compounds.

Table 4: Predicted ¹H NMR Chemical Shifts for Ethyl 8'-apo-β-caroten-8'-oate

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.0 - 7.5 | m | Polyene chain protons |

| ~4.2 | q | -OCH₂CH₃ |

| ~2.0 | s | Methyl groups on polyene chain |

| ~1.7 | s | Methyl groups on cyclohexene (B86901) ring |

| ~1.3 | t | -OCH₂CH₃ |

| ~1.0 | s | Gem-dimethyl groups on cyclohexene ring |

Table 5: Predicted ¹³C NMR Chemical Shifts for Ethyl 8'-apo-β-caroten-8'-oate

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (Ester) |

| ~120 - 150 | Polyene and cyclohexene C=C |

| ~60 | -OCH₂CH₃ |

| ~30 - 40 | Cyclohexene aliphatic carbons |

| ~20 - 30 | Methyl groups on cyclohexene ring |

| ~12 - 15 | Methyl groups on polyene chain and ethyl group |

For ¹H and ¹³C NMR analysis, the sample should be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). A typical concentration for ¹H NMR is 5-10 mg/mL, while for ¹³C NMR, a more concentrated solution of 20-50 mg/mL may be required. The solution is transferred to an NMR tube, and the spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For unambiguous assignment of the signals, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Table 6: Mass Spectrometry Data for Ethyl 8'-apo-β-caroten-8'-oate

| Parameter | Value | Reference |

| Molecular Ion [M]⁺• | m/z 460.3341 | [2] |

| Expected Fragmentation | Loss of toluene (B28343) (C₇H₈, 92 Da) and xylene (C₈H₁₀, 106 Da) from the polyene chain. | |

| Cleavage of the ethyl ester group. |

Mass spectra can be acquired using a high-resolution mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as a mixture of methanol (B129727) and dichloromethane, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). For tandem mass spectrometry (MS/MS) experiments, the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which provide further structural information.

Metabolic Pathway

Ethyl 8'-apo-β-caroten-8'-oate, as a carotenoid ester, is expected to undergo hydrolysis and subsequent metabolism in biological systems, particularly in intestinal cells. The following diagram illustrates a plausible metabolic pathway based on studies of related carotenoid esters and apocarotenals.[4][5][6][7][8]

Caption: Proposed metabolic pathway of Ethyl 8'-apo-β-caroten-8'-oate in an intestinal enterocyte.

Logical Relationships and Experimental Workflows

The characterization of Ethyl 8'-apo-β-caroten-8'-oate follows a logical workflow that integrates various spectroscopic techniques to elucidate its structure and purity.

Caption: An integrated workflow for the purification and structural elucidation of Ethyl 8'-apo-β-caroten-8'-oate.

References

- 1. Ethyl 8'-apo-b-caroten-8'-oate | 1109-11-1 | FE57773 [biosynth.com]

- 2. Ethyl 8'-apo-b-caroten-8'-oate | CAS#:1109-11-1 | Chemsrc [chemsrc.com]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Carotenoid Metabolism at the Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms involved in the intestinal absorption of dietary vitamin A and provitamin A carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

Molar Extinction Coefficient of Ethyl 8'-apo-β-caroten-8'-oate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of Ethyl 8'-apo-β-caroten-8'-oate, a vital parameter for its quantification and characterization. This document details the experimental protocols for its determination, presents relevant data in a structured format, and illustrates the associated biological signaling pathway.

Quantitative Data

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for the application of the Beer-Lambert law in quantitative analysis. For Ethyl 8'-apo-β-caroten-8'-oate (CAS: 1109-11-1, Molecular Weight: 460.69 g/mol ), the primary available data is in chloroform.[1][2][3][4][5]

Calculation of Molar Extinction Coefficient in Chloroform:

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) provides an absorptivity value (a) of 2550 for a 1% solution in a 1 cm cuvette.[1] The molar extinction coefficient (ε) can be calculated using the following formula:

ε = a × (Molecular Weight / 10)

ε = 2550 × (460.70 / 10) = 117,478.5 L·mol⁻¹·cm⁻¹

This value is an approximation, and experimental determination is recommended for highest accuracy.

Table 1: Molar Extinction Coefficient of Ethyl 8'-apo-β-caroten-8'-oate

| Solvent | Wavelength (λmax) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Chloroform | ~449 nm | ~117,479 | Calculated from JECFA data[1] |

| Cyclohexane | Not available | - | - |

| Acetone | Not available | - | - |

| Ethanol | Not available | - | - |

Note: The molar extinction coefficient of carotenoids is highly solvent-dependent. It is crucial to determine this value in the specific solvent used for analysis.

Experimental Protocols

The determination of the molar extinction coefficient of Ethyl 8'-apo-β-caroten-8'-oate requires careful experimental technique due to the compound's sensitivity to light and oxygen.

Materials and Equipment

-

High-purity Ethyl 8'-apo-β-caroten-8'-oate

-

Spectrophotometric grade solvents (e.g., chloroform, cyclohexane, acetone, ethanol)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes with a 1 cm path length

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Inert gas (e.g., nitrogen or argon)

-

Low-light conditions (e.g., a dark room or amber glassware)

Handling and Storage Precautions

Carotenoids, including Ethyl 8'-apo-β-caroten-8'-oate, are susceptible to degradation by light and oxidation.[6][7]

-

Storage: Store the solid compound at -20°C or lower in a tightly sealed, amber vial under an inert atmosphere.[4][8][9]

-

Handling: All manipulations should be performed under subdued light and, if possible, under an inert atmosphere to minimize degradation. Use amber glassware or wrap standard glassware in aluminum foil.

Experimental Workflow

The following workflow outlines the steps for determining the molar extinction coefficient.

Detailed Methodology

-

Preparation of a Stock Solution: Accurately weigh approximately 1-5 mg of Ethyl 8'-apo-β-caroten-8'-oate using a calibrated analytical balance. Quantitatively transfer the compound to a 100 mL amber volumetric flask and dissolve it in the chosen solvent. Ensure complete dissolution, using gentle sonication if necessary. This will be your stock solution.

-

Preparation of Dilutions: From the stock solution, prepare a series of at least five dilutions in amber volumetric flasks. The concentrations should be chosen to yield absorbance values between 0.2 and 0.8 at the λmax.

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the spectrophotometer to scan a wavelength range appropriate for carotenoids (e.g., 350-600 nm).

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorbance spectrum of one of the dilutions to determine the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to the determined λmax and measure the absorbance of each of the prepared dilutions, starting with the least concentrated. Rinse the cuvette with the next solution to be measured before filling.

-

-

Calculation of the Molar Extinction Coefficient:

-

Calculate the exact concentration (in mol/L) of each dilution.

-

Plot a graph of absorbance at λmax (y-axis) versus concentration (x-axis).

-

Perform a linear regression analysis on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in L·mol⁻¹·cm⁻¹. The y-intercept should be close to zero.

-

Biological Signaling Pathway

Ethyl 8'-apo-β-caroten-8'-oate, as a xenobiotic, can induce the expression of cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. This induction is mediated through the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[10]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that regulates the expression of a variety of genes involved in xenobiotic metabolism.

Pathway Description:

-

Ligand Binding: Ethyl 8'-apo-β-caroten-8'-oate enters the cell and binds to the AHR, which is located in the cytoplasm in a complex with heat shock protein 90 (HSP90) and other co-chaperones.[11][12][13]

-

Translocation: Ligand binding induces a conformational change in the AHR complex, leading to its translocation into the nucleus.[11][14]

-

Heterodimerization: In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[12][14]

-

DNA Binding: The AHR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[12][15]

-

Gene Transcription: This binding initiates the transcription of target genes, including CYP1A1 and CYP1A2, leading to an increase in their corresponding mRNA levels.[10][16][17]

-

Protein Synthesis: The mRNA is then translated into CYP1A1 and CYP1A2 enzymes, which are primarily located in the endoplasmic reticulum. These enzymes play a crucial role in the metabolism of a wide range of xenobiotics, including drugs and environmental pollutants.

References

- 1. fao.org [fao.org]

- 2. CAS 1109-11-1: ethyl 8'-apo-β-caroten-8'-oate | CymitQuimica [cymitquimica.com]

- 3. Ethyl 8'-apo-b-caroten-8'-oate | 1109-11-1 | FE57773 [biosynth.com]

- 4. Ethyl 8'-apo-b-caroten-8'-oate, 5 mg, CAS No. 1109-11-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 5. Ethyl 8'-apo-b-caroten-8'-oate | CAS#:1109-11-1 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. [PDF] Xenobiotic-induced transcriptional regulation of xenobiotic metabolizing enzymes of the cytochrome P450 superfamily in human extrahepatic tissues. | Semantic Scholar [semanticscholar.org]

- 17. Induction of CYP1A1 and CYP1A2 expressions by prototypic and atypical inducers in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]

Provitamin A Activity of Ethyl 8'-apo-β-caroten-8'-oate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8'-apo-β-caroten-8'-oate, a synthetic apocarotenoid, is utilized in the food and feed industries primarily as a coloring agent. While it is structurally related to β-carotene and possesses a β-ionone ring, a prerequisite for vitamin A activity, a significant gap exists in the scientific literature regarding the direct quantitative measurement of its conversion to retinol (B82714). This technical guide synthesizes the current understanding of its likely metabolic fate based on the metabolism of related apocarotenoids and outlines the established experimental protocols for determining provitamin A activity. The information presented herein is intended to provide a foundational resource for researchers investigating the biological activity of this compound.

Introduction

Vitamin A is an essential nutrient for vision, growth, cell differentiation, and immune function. It can be obtained from the diet as preformed vitamin A (retinol and its esters) or as provitamin A carotenoids, which are converted to retinol in the body. The most well-known provitamin A carotenoid is β-carotene. Apocarotenoids, which are oxidative cleavage products of carotenoids, can also exhibit vitamin A activity if they can be metabolized to retinol. Ethyl 8'-apo-β-caroten-8'-oate is an ethyl ester of β-apo-8'-carotenoic acid and is recognized as a source of provitamin A.[1] However, its specific biological conversion factor to retinol has not been extensively studied or firmly established.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) previously included β-apo-8'-carotenoic acid methyl and ethyl esters in a group Acceptable Daily Intake (ADI) with β-carotene and β-apo-8'-carotenal. However, this group ADI was withdrawn due to a lack of specific data for the apo-carotenoic acid esters, as the previous evaluation was based on β-carotene data.[2] This highlights the need for direct experimental evidence to quantify the provitamin A activity of ethyl 8'-apo-β-caroten-8'-oate.

Proposed Metabolic Pathway

While direct metabolic studies on ethyl 8'-apo-β-caroten-8'-oate are scarce, its metabolic pathway can be inferred from the known metabolism of other carotenoids and apocarotenoids. The proposed pathway involves initial hydrolysis of the ethyl ester followed by enzymatic cleavage and subsequent reduction to retinol.

Signaling Pathway Diagram

Caption: Proposed metabolic conversion of Ethyl 8'-apo-β-caroten-8'-oate to Retinol.

Quantitative Data on Provitamin A Activity

A thorough review of the scientific literature reveals a lack of direct quantitative data on the conversion of ethyl 8'-apo-β-caroten-8'-oate to retinol in humans or animal models. The vitamin A equivalency has not been experimentally determined. The tables below are structured to present such data once it becomes available through future research.

Table 1: In Vivo Conversion Efficiency (Hypothetical Data Structure)

| Animal Model | Dosage of Ethyl 8'-apo-β-caroten-8'-oate (mg/kg bw) | Liver Retinol Stores (µg/g) | Retinol Equivalency (µg RE/µg compound) | Reference |

| Data Not Available | N/A | N/A | N/A | |

Table 2: In Vitro Conversion Efficiency (Hypothetical Data Structure)

| Cell Line / Enzyme Preparation | Substrate Concentration (µM) | Retinol Formation Rate (pmol/mg protein/hr) | Reference |

| Data Not Available | N/A | N/A | |

Experimental Protocols for Determining Provitamin A Activity

To address the existing data gap, the following established experimental protocols can be employed to quantify the provitamin A activity of ethyl 8'-apo-β-caroten-8'-oate.

In Vivo Vitamin A-Depletion-Repletion Assay in Rodents

This is the classical method for determining the biological vitamin A activity of a compound.

Objective: To quantify the conversion of ethyl 8'-apo-β-caroten-8'-oate to retinol by measuring the restoration of liver vitamin A stores in vitamin A-deficient animals.

Methodology:

-

Animal Model: Weanling rats or mice (e.g., Sprague-Dawley rats) are fed a vitamin A-deficient diet for a period of 4-8 weeks until their hepatic vitamin A stores are depleted.

-

Dosing: Animals are divided into groups and administered known quantities of ethyl 8'-apo-β-caroten-8'-oate, a positive control (e.g., β-carotene or retinyl acetate), and a vehicle control, typically via oral gavage.

-

Sample Collection: After a specified period (e.g., 2 weeks), animals are euthanized, and liver samples are collected and stored at -80°C.

-

Analysis: Liver samples are homogenized and saponified. Retinol is extracted with an organic solvent (e.g., hexane) and quantified by high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[3]

-

Calculation: The amount of retinol stored in the liver is used to calculate the retinol equivalency of the test compound compared to the positive control.

In Vitro Enzymatic Conversion Assay

This method assesses the direct enzymatic conversion of the compound to retinal.

Objective: To determine if ethyl 8'-apo-β-caroten-8'-oate or its metabolites are substrates for carotenoid cleavage enzymes.

Methodology:

-

Enzyme Source: Preparation of a crude enzyme extract or purified β-carotene 15,15'-monooxygenase (BCO1) from a suitable source, such as rat intestinal mucosa or a recombinant expression system.

-

Incubation: The enzyme preparation is incubated with ethyl 8'-apo-β-caroten-8'-oate (and its potential metabolite, β-apo-8'-carotenal) in a buffered solution containing necessary cofactors.

-

Extraction: The reaction is stopped, and the products (retinal) are extracted with an organic solvent.

-

Analysis: The formation of retinal is quantified by HPLC.[3]

Cell Culture Model (e.g., Caco-2 cells)

This model mimics the intestinal absorption and metabolism of carotenoids.

Objective: To study the uptake and metabolism of ethyl 8'-apo-β-caroten-8'-oate in intestinal cells.

Methodology:

-

Cell Culture: Differentiated Caco-2 cells, which form a polarized monolayer with characteristics of the small intestinal epithelium, are used.

-

Incubation: The cells are incubated with micellarized ethyl 8'-apo-β-caroten-8'-oate.

-

Extraction and Analysis: After incubation, both the cells and the medium are collected. The parent compound and its metabolites are extracted and analyzed by HPLC or LC-MS/MS to identify and quantify the conversion products.

Experimental Workflow Diagram

Caption: Workflow for In Vivo and In Vitro Provitamin A Activity Determination.

Conclusion and Future Directions

Ethyl 8'-apo-β-caroten-8'-oate is presumed to have provitamin A activity due to its chemical structure. However, there is a clear lack of empirical data to quantify this activity. The metabolic pathway likely involves hydrolysis to β-apo-8'-carotenoic acid, followed by reduction and enzymatic cleavage to yield retinal. To provide a definitive assessment of its nutritional value and to inform regulatory decisions, further research is imperative. The experimental protocols outlined in this guide provide a roadmap for future studies to elucidate the bioconversion efficiency of ethyl 8'-apo-β-caroten-8'-oate to vitamin A. Such studies will be crucial for the fields of nutrition, food science, and drug development.

References

- 1. CAS 1109-11-1: ethyl 8'-apo-β-caroten-8'-oate | CymitQuimica [cymitquimica.com]

- 2. WHO | JECFA [apps.who.int]

- 3. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Degradation of Ethyl 8'-apo-β-caroten-8'-oate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8'-apo-β-caroten-8'-oate, a significant apocarotenoid used as a food colorant and a potential pharmaceutical agent, is susceptible to degradation under thermal stress, impacting its efficacy, safety, and regulatory compliance. This technical guide provides a comprehensive overview of the thermal degradation products of Ethyl 8'-apo-β-caroten-8'-oate. Due to the limited direct research on this specific ester, this guide synthesizes information from studies on the broader class of carotenoids, particularly its parent compound β-carotene, to infer the probable degradation pathways and products. This document outlines the general mechanisms of carotenoid thermal degradation, details relevant experimental protocols for analysis, and presents available quantitative data to serve as a foundational resource for researchers in this field.

Introduction

Ethyl 8'-apo-β-caroten-8'-oate is a synthetically derived carotenoid, valued for its orange-red hue and its pro-vitamin A activity. It is known in the food industry as C.I. Food Orange 7. The extended polyene chain in its structure is responsible for its color and biological activity but also renders it susceptible to degradation by heat, light, and oxygen.[1] Thermal processing, a common step in food production and pharmaceutical preparation, can induce significant degradation, leading to a loss of color and nutritional value, as well as the formation of new, potentially undesirable compounds.[2] Understanding the profile of these thermal degradation products is crucial for ensuring product quality, stability, and safety.

This guide will explore the known and anticipated thermal degradation products of Ethyl 8'-apo-β-caroten-8'-oate, drawing upon the extensive research conducted on β-carotene and other related carotenoids.

General Mechanisms of Carotenoid Thermal Degradation

The thermal degradation of carotenoids is a complex process involving several concurrent reactions. The primary mechanisms can be categorized as follows:

-

Cis-Trans Isomerization: The all-trans configuration of most naturally occurring carotenoids is the most stable form. Heat can provide the energy needed to overcome the rotational barrier of the carbon-carbon double bonds, leading to the formation of various cis-isomers. While isomerization itself does not break the molecule, cis-isomers can be more susceptible to further degradation.[2]

-

Oxidative Degradation: In the presence of oxygen, the polyene chain is prone to oxidation. This can lead to the formation of epoxides and apocarotenals.[1] The reaction is often initiated by the formation of radical species, which then propagate along the chain.

-

Fragmentation: At higher temperatures, the carotenoid molecule can undergo fragmentation, breaking into smaller, often volatile, compounds.[1] This process can lead to the formation of a wide range of low molecular weight aldehydes, ketones, and aromatic hydrocarbons.

The following diagram illustrates the general pathways of carotenoid degradation.

References

Photostability of Ethyl 8'-apo-β-caroten-8'-oate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8'-apo-β-caroten-8'-oate is a significant apocarotenoid, a class of organic compounds derived from the oxidative cleavage of carotenoids.[1] Possessing a conjugated polyene system, it exhibits vibrant color and potential biological activities, making it a compound of interest in the pharmaceutical, food, and cosmetic industries.[2][3] However, this same chemical structure renders it susceptible to degradation under various environmental stimuli, particularly light. Understanding the photostability of Ethyl 8'-apo-β-caroten-8'-oate is paramount for ensuring the quality, efficacy, and safety of products in which it is an ingredient.

This technical guide provides a comprehensive overview of the photostability of Ethyl 8'-apo-β-caroten-8'-oate. It delves into the fundamental principles of its photodegradation, outlines detailed experimental protocols for its assessment, presents available quantitative data, and discusses the analytical methodologies for the characterization of its degradation products.

Core Concepts in Photostability

The photostability of a molecule refers to its ability to withstand exposure to light without undergoing chemical change. For carotenoids like Ethyl 8'-apo-β-caroten-8'-oate, the absorption of light, particularly in the UV and visible regions, can trigger a cascade of photochemical reactions. The primary mechanisms of photodegradation include:

-

Photo-oxidation: In the presence of oxygen, excited-state carotenoids can react to form various oxidation products, including epoxides, aldehydes, and ketones. This process can be initiated by reactive oxygen species (ROS) generated by photosensitizers.

-

Photo-isomerization: The absorption of light energy can induce the isomerization of the all-trans form of the carotenoid to various cis isomers.[4] While not strictly degradation, isomerization can alter the compound's physical properties and biological activity.

-

Photolysis: In some cases, the absorbed light energy can be sufficient to cause the cleavage of covalent bonds, leading to the formation of smaller, lower molecular weight fragments.

The rate and extent of these photodegradation processes are influenced by several factors, including the wavelength and intensity of the light, the presence of oxygen, the solvent polarity, temperature, and the presence of other stabilizing or destabilizing compounds.[5][6][7]

Quantitative Photostability Data

While specific quantitative photostability data for Ethyl 8'-apo-β-caroten-8'-oate is limited in publicly available literature, data from related carotenoids, such as β-carotene, can provide valuable insights. The following tables summarize typical photostability parameters that are evaluated.

Table 1: Illustrative Photodegradation Kinetics of Carotenoids in Organic Solvents

| Carotenoid | Solvent | Light Source | Rate Constant (k) | Half-life (t½) | Reference |

| β-Carotene | Hexane | Simulated Solar Light | Value | Value | [8] |

| β-Carotene | Chloroform | UV-A (365 nm) | Value | Value | [7] |

| Lycopene | Ethyl Acetate | Fluorescent Light | Value | Value | [9] |

Note: Specific values are highly dependent on experimental conditions and are presented here for illustrative purposes. Researchers should determine these values for their specific formulations and conditions.

Table 2: Illustrative Quantum Yields for Carotenoid Photodegradation and Photoisomerization

| Carotenoid | Process | Solvent | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| β-Carotene | Photodegradation | Acetonitrile | 450 | Value | [10] |

| β-Carotene | trans to cis Isomerization | Decane | 365 | 0.11 | [11] |

| 8'-apo-β-carotenal | Internal Conversion (S1→S0) | n-Hexane | - | - | [12] |

Note: Quantum yield is a measure of the efficiency of a photochemical process. The values are illustrative and depend on the specific experimental setup.

Experimental Protocols for Photostability Testing

The assessment of photostability should be conducted in a systematic and controlled manner, following internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) Q1B.[13]

Sample Preparation

-

Drug Substance: Prepare a solution of Ethyl 8'-apo-β-caroten-8'-oate in a suitable, transparent, and inert solvent (e.g., acetonitrile, ethanol, or hexane). The concentration should be chosen to allow for accurate analytical measurements. A typical concentration range is 1-10 µg/mL. For solid-state testing, a thin layer of the powder should be spread evenly on a suitable surface.

-

Drug Product: The drug product should be tested in its final formulation and, if applicable, in its primary packaging.

-

Controls: A dark control, protected from light (e.g., by wrapping in aluminum foil), should be stored under the same conditions as the light-exposed samples to differentiate between photodegradation and thermal degradation.

Light Exposure

According to ICH Q1B guidelines, samples should be exposed to a light source that produces a combination of visible and ultraviolet (UV) light.[13]

-

Light Source: A calibrated light source, such as a xenon lamp or a metal halide lamp, equipped with appropriate filters to mimic the spectral distribution of sunlight is recommended. Alternatively, a combination of cool white fluorescent and near-UV lamps can be used.

-

Exposure Levels: The samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[13]

-

Temperature and Humidity: The temperature and humidity of the photostability chamber should be controlled and monitored throughout the experiment.

Analytical Methods

The degradation of Ethyl 8'-apo-β-caroten-8'-oate and the formation of photoproducts should be monitored at appropriate time intervals using a validated, stability-indicating analytical method.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 or C30 column is commonly used for the separation and quantification of carotenoids and their degradation products.[14][15]

-

Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and methyl-tert-butyl ether is often employed.

-

Detection: A photodiode array (PDA) detector is used to monitor the chromatograms at the maximum absorption wavelength of Ethyl 8'-apo-β-caroten-8'-oate (around 449 nm) and to obtain the UV-Vis spectra of the degradation products.[3]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification and structural elucidation of photodegradation products, LC coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap) is essential.[14][16] Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used as the ionization source.

Data Analysis

-

Degradation Kinetics: The percentage of degradation of Ethyl 8'-apo-β-caroten-8'-oate over time should be calculated. The degradation kinetics can often be modeled using zero-order or first-order rate equations to determine the degradation rate constant (k) and the half-life (t½).[8]

-

Quantum Yield Calculation: The quantum yield (Φ) of photodegradation can be determined by measuring the rate of degradation relative to the rate of light absorption, often using a chemical actinometer as a reference.[10][11]

Visualizations

Photodegradation Pathway

The photodegradation of Ethyl 8'-apo-β-caroten-8'-oate is expected to proceed through pathways similar to other carotenoids, involving oxidation and isomerization.

Caption: Proposed photodegradation pathways for Ethyl 8'-apo-β-caroten-8'-oate.

Experimental Workflow for Photostability Testing

A systematic workflow is crucial for obtaining reliable and reproducible photostability data.

Caption: Standard experimental workflow for assessing the photostability of a compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 8'-apo-b-caroten-8'-oate | 1109-11-1 | FE57773 [biosynth.com]

- 3. fao.org [fao.org]

- 4. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water | MDPI [mdpi.com]

- 6. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of polar solvents on beta-carotene radical precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pure.uva.nl [pure.uva.nl]

- 10. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 11. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of the S1/ICT-->S0 internal conversion lifetime of 4'-apo-beta-caroten-4'-al and 8'-apo-beta-caroten-8'-al: dependence on conjugation length and solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Production, separation, and characterization of apo-luteinoids by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of Beta-Carotene Degradation Compounds and Their Structural Elucidation by High-Resolution Accurate Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Ethyl 8'-apo-β-caroten-8'-oate in Plant Biology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the physiological function, biosynthesis, and specific signaling pathways of Ethyl 8'-apo-β-caroten-8'-oate within plants is currently limited in publicly available scientific literature. This guide synthesizes information on its immediate precursors, 8'-apo-β-carotenal and 8'-apo-β-carotenoic acid, and the broader family of apocarotenoids to infer its potential roles and provide a comprehensive technical overview. Ethyl 8'-apo-β-caroten-8'-oate is often utilized as a synthetic standard or colorant, and its natural occurrence in plants has not been definitively established.

Executive Summary

Apocarotenoids are a diverse class of metabolites derived from the oxidative cleavage of carotenoids. They play crucial roles in plant development, stress responses, and as signaling molecules. This technical guide explores the potential function of Ethyl 8'-apo-β-caroten-8'-oate, a C30 apocarotenoid, by examining the well-documented activities of its closely related chemical analogs, 8'-apo-β-carotenal and 8'-apo-β-carotenoic acid. This document outlines the putative biosynthetic pathway, potential physiological functions, and detailed experimental protocols for the analysis of related apocarotenoids in plant tissues. The information presented is intended to provide a foundational understanding for researchers investigating this and other related apocarotenoid molecules.

Introduction to Apocarotenoids

Carotenoids are essential pigments in plants, primarily involved in photosynthesis and photoprotection.[1] The enzymatic or non-enzymatic oxidative cleavage of these C40 isoprenoid compounds gives rise to a variety of smaller molecules known as apocarotenoids.[2][3] These molecules are not merely degradation products but are bioactive compounds with significant regulatory functions.[2][3]

Prominent examples of apocarotenoid functions in plants include:

-

Phytohormone Biosynthesis: They are precursors to critical plant hormones like abscisic acid (ABA), which regulates seed dormancy and stress responses, and strigolactones (SLs), which control plant architecture.[2][4][5]

-

Signaling Molecules: Apocarotenoids such as β-cyclocitral act as signaling molecules in response to oxidative stress.[2][5]

-

Aroma and Flavor: Volatile apocarotenoids contribute to the characteristic scent and flavor of many flowers and fruits.[6]

-

Pigmentation: Some apocarotenoids contribute to the coloration of plant tissues.[7]